bis(2-methoxyphenyl) (3-chloro-2-methylphenyl)amidophosphate
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Overview
Description
Bis(2-methoxyphenyl) (3-chloro-2-methylphenyl)amidophosphate, commonly known as OCP, is a widely used organophosphorus compound. It is a white crystalline solid that is soluble in water and organic solvents. OCP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. As a result, OCP has been extensively studied for its potential use as a pesticide and nerve agent.
Mechanism of Action
OCP works by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, OCP causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately death.
Biochemical and Physiological Effects:
OCP has a number of biochemical and physiological effects on the body. Its primary effect is on the nervous system, where it causes overstimulation and ultimately death. Additionally, OCP has been shown to have effects on the cardiovascular and respiratory systems, as well as the liver and kidneys.
Advantages and Limitations for Lab Experiments
OCP has a number of advantages and limitations for use in lab experiments. Its primary advantage is its potency as an inhibitor of acetylcholinesterase, which makes it a useful tool for studying the nervous system. However, OCP is also highly toxic and must be handled with care. Additionally, OCP is not specific to acetylcholinesterase and can inhibit other enzymes, which can complicate experimental results.
Future Directions
There are a number of potential future directions for research on OCP. One area of interest is in developing more specific inhibitors of acetylcholinesterase that do not have the toxic effects of OCP. Additionally, there is interest in studying the potential use of OCP as a treatment for certain neurological disorders. Finally, there is ongoing research into the development of new pesticides that are less toxic to humans and the environment.
Synthesis Methods
OCP can be synthesized by reacting 3-chloro-2-methylphenol with bis(2-methoxyphenyl)amine and phosphorus oxychloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from an appropriate solvent.
Scientific Research Applications
OCP has been extensively studied for its potential use as a pesticide and nerve agent. It is highly toxic to insects and other pests, and as such, has been used in a variety of agricultural settings. Additionally, OCP has been studied as a potential chemical weapon due to its ability to disrupt the nervous system.
properties
IUPAC Name |
N-bis(2-methoxyphenoxy)phosphoryl-3-chloro-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClNO5P/c1-15-16(22)9-8-10-17(15)23-29(24,27-20-13-6-4-11-18(20)25-2)28-21-14-7-5-12-19(21)26-3/h4-14H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECJDGHLBDKVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NP(=O)(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClNO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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